molecular formula C7H3Br2FN2 B13841366 3,7-dibromo-4-fluoro-2H-indazole

3,7-dibromo-4-fluoro-2H-indazole

Cat. No.: B13841366
M. Wt: 293.92 g/mol
InChI Key: UIOAUGDPOLHKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dibromo-4-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibromo-4-fluoro-2H-indazole can be achieved through various synthetic routes. One common method involves the halogenation of 2H-indazole derivatives. For example, the bromination of 4-fluoro-2H-indazole using bromine or N-bromosuccinimide (NBS) can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-dibromo-4-fluoro-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted indazole derivatives, while oxidation reactions can produce indazole-quinones.

Scientific Research Applications

3,7-dibromo-4-fluoro-2H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 3,7-dibromo-4-fluoro-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary and are often studied through molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.

    3,7-dibromo-2H-indazole: Lacks the fluorine atom, which can affect its electronic properties and interactions.

    3-bromo-4-fluoro-2H-indazole: Contains only one bromine atom, leading to different substitution patterns and reactivity.

Uniqueness

3,7-dibromo-4-fluoro-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C7H3Br2FN2

Molecular Weight

293.92 g/mol

IUPAC Name

3,7-dibromo-4-fluoro-2H-indazole

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)5-6(3)11-12-7(5)9/h1-2H,(H,11,12)

InChI Key

UIOAUGDPOLHKAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2C(=C1)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.